molecular formula C21H28N2O3 B12757869 Benzenemethanol, 4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)- CAS No. 119321-64-1

Benzenemethanol, 4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)-

Cat. No.: B12757869
CAS No.: 119321-64-1
M. Wt: 356.5 g/mol
InChI Key: JPPDBAUBEJZSDU-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)- is a complex organic compound that features a benzenemethanol core with a methoxyphenyl-piperazine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)- typically involves multiple steps, starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, followed by the attachment of the benzenemethanol moiety through an etherification process. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:

    Oxidation: The benzenemethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce simpler alcohols.

Scientific Research Applications

Benzenemethanol, 4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl-piperazine moiety is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 4-methoxy-: This compound has a similar benzenemethanol core but lacks the piperazine substituent.

    Benzenemethanol, α-ethyl-4-methoxy-: This compound features an ethyl group instead of the piperazine moiety.

Uniqueness

Benzenemethanol, 4-(3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)- is unique due to the presence of the methoxyphenyl-piperazine substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

119321-64-1

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

[4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]methanol

InChI

InChI=1S/C21H28N2O3/c1-25-20-9-5-19(6-10-20)23-14-12-22(13-15-23)11-2-16-26-21-7-3-18(17-24)4-8-21/h3-10,24H,2,11-17H2,1H3

InChI Key

JPPDBAUBEJZSDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCOC3=CC=C(C=C3)CO

Origin of Product

United States

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